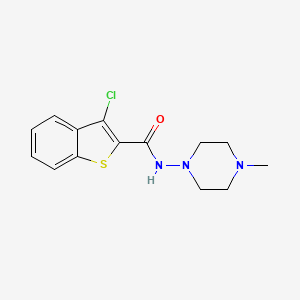

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide

Vue d'ensemble

Description

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 Inhibitor IX, is a small molecule inhibitor that targets the glycogen synthase kinase-3 (GSK-3) enzyme. It has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

Mécanisme D'action

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide. 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene transcription, and cell cycle progression. Inhibition of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide by 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.

Biochemical and Physiological Effects:

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide by 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have mood-stabilizing effects in animal models of bipolar disorder.

In addition, 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is its potency and selectivity for 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide. It has been extensively studied in vitro and in vivo, and its effects on various cellular processes have been well characterized. However, one of the limitations of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research on 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide inhibitors. Another area of research is the optimization of the pharmacokinetic properties of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide, including its solubility and bioavailability.

In addition, there is a need for further research on the therapeutic potential of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide on various cellular processes.

Méthodes De Synthèse

The synthesis of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide involves several steps. The first step is the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiophene to form 2-(2-chlorobenzoyl)benzothiophene. The third step involves the reaction of 2-(2-chlorobenzoyl)benzothiophene with 4-methylpiperazine to form 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide.

Applications De Recherche Scientifique

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of Alzheimer's disease. 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide by 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.

Another area of research has been in the treatment of bipolar disorder. 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been implicated in the regulation of mood and behavior, and inhibition of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide by 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to have mood-stabilizing effects in animal models of bipolar disorder.

3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has also been studied for its potential anti-cancer properties. 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide is involved in the regulation of cell proliferation, apoptosis, and cell migration, and inhibition of 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide by 3-chloro-N-(4-methyl-1-piperazinyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Propriétés

IUPAC Name |

3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-17-6-8-18(9-7-17)16-14(19)13-12(15)10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSUUFZVYIRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970844 | |

| Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5550174 | |

CAS RN |

5550-17-4 | |

| Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)

![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)

![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)